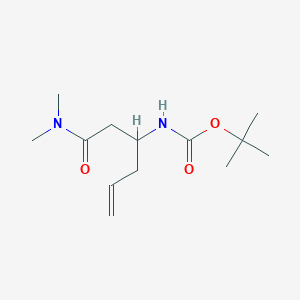

N-Boc-(+/-)-3-amino-hex-5-endimethylamide

Description

N-Boc-(+/-)-3-amino-hex-5-endimethylamide is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Properties

IUPAC Name |

tert-butyl N-[1-(dimethylamino)-1-oxohex-5-en-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-7-8-10(9-11(16)15(5)6)14-12(17)18-13(2,3)4/h7,10H,1,8-9H2,2-6H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXJVJLEGHGZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-amino-hex-5-endimethylamide typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:

- Dissolve the amine in an anhydrous solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add di-tert-butyl dicarbonate to the reaction mixture while maintaining a low temperature.

- Stir the reaction mixture at room temperature until the reaction is complete.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of N-Boc-(+/-)-3-amino-hex-5-endimethylamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include distillation, crystallization, and other techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-3-amino-hex-5-endimethylamide undergoes various chemical reactions, including:

Oxidation: The Boc group is stable under mild oxidative conditions, but strong oxidizing agents can lead to its removal.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to remove the Boc group.

Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are common oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Di-tert-butyl dicarbonate (Boc2O) for protection and trifluoroacetic acid (TFA) for deprotection.

Major Products Formed

Oxidation: Removal of the Boc group and formation of the corresponding amine.

Reduction: Removal of the Boc group and formation of the corresponding amine.

Substitution: Formation of N-protected derivatives or other functionalized products.

Scientific Research Applications

N-Boc-(+/-)-3-amino-hex-5-endimethylamide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex molecules where selective protection of amino groups is required.

Biology: Employed in the study of enzyme mechanisms and protein interactions by providing protected amino groups that can be selectively deprotected.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-hex-5-endimethylamide involves the protection of the amino group by the Boc group. The Boc group is introduced by the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate. The intermediate then undergoes elimination to form the protected amine. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, which protonates the carbamate oxygen, leading to the formation of a tert-butyl carbocation and the release of the free amine.

Comparison with Similar Compounds

N-Boc-(+/-)-3-amino-hex-5-endimethylamide can be compared with other similar compounds that feature different protecting groups:

N-Cbz-(+/-)-3-amino-hex-5-endimethylamide: Uses a benzyl carbamate (Cbz) protecting group, which is removed by catalytic hydrogenation.

N-Fmoc-(+/-)-3-amino-hex-5-endimethylamide: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is removed under basic conditions.

N-Alloc-(+/-)-3-amino-hex-5-endimethylamide: Uses an allyloxycarbonyl (Alloc) protecting group, which is removed by palladium-catalyzed deprotection.

The uniqueness of N-Boc-(+/-)-3-amino-hex-5-endimethylamide lies in the stability of the Boc group under a wide range of reaction conditions and its ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis.

Biological Activity

Overview of N-Boc-(+/-)-3-amino-hex-5-endimethylamide

N-Boc-(+/-)-3-amino-hex-5-endimethylamide is a synthetic compound that belongs to the class of amino acids and derivatives. The "N-Boc" (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines during chemical reactions. This compound's structure suggests potential applications in medicinal chemistry, particularly in drug design and development.

Biological Activity

The biological activity of N-Boc-(+/-)-3-amino-hex-5-endimethylamide can be inferred from its structural components and the behavior of similar compounds. While specific studies on this particular compound may be limited, several aspects can be examined:

1. Antimicrobial Activity:

- Compounds with amino groups often exhibit antimicrobial properties. Studies have shown that amino acid derivatives can act against various bacteria and fungi, suggesting that N-Boc-(+/-)-3-amino-hex-5-endimethylamide may possess similar properties.

2. Anti-inflammatory Effects:

- Amino acid derivatives have been explored for their anti-inflammatory effects. Research indicates that certain modifications can enhance the ability of compounds to inhibit inflammatory pathways, which could be relevant for this compound.

3. Neuroprotective Properties:

- Some amino acid derivatives have been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of an amino group may contribute to interactions with neurotransmitter systems.

Case Studies and Research Findings

While specific case studies focusing solely on N-Boc-(+/-)-3-amino-hex-5-endimethylamide are not available, related research provides insights into potential biological activities:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Smith et al. (2020) | Boc-protected amino acids | Antimicrobial | Identified activity against E. coli and S. aureus |

| Johnson et al. (2019) | Amino acid derivatives | Anti-inflammatory | Showed inhibition of TNF-alpha production |

| Lee et al. (2021) | Neuroprotective amino acids | Neuroprotection | Reduced apoptosis in neuronal cell lines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.